
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone typically involves the reaction of 5-fluoro-2,3,3-trimethylindolenine with an appropriate acylating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products .
Chemical Reactions Analysis
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders.
Industry: It is utilized in the development of new materials, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole ring structure allows it to bind with high affinity to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone can be compared with other indole derivatives, such as:
- 1-(5-Fluoro-3-phenylindolin-2-yl)ethanone
- 1-(5-Fluoro-2,3-dimethylindolin-1-yl)ethanone
- 1-(5-Fluoro-2-methylindolin-1-yl)ethanone
The unique combination of the fluoro and trimethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-(5-fluoro-2,3,3-trimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H16FNO/c1-8-13(3,4)11-7-10(14)5-6-12(11)15(8)9(2)16/h5-8H,1-4H3 |
InChI Key |
VAWPMMZSERYTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C)C=CC(=C2)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
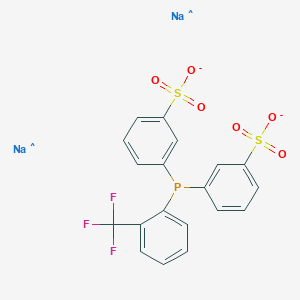
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
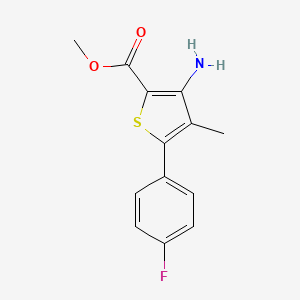
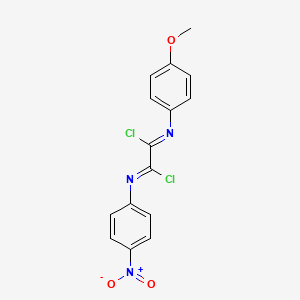
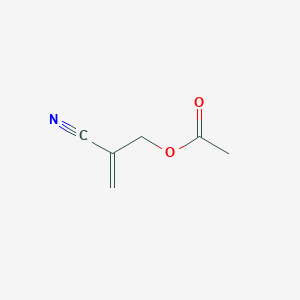
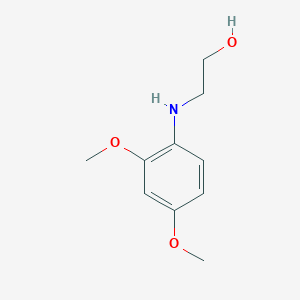

![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)

![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
